molecular formula C14H28N2 B5115372 N-cycloheptyl-N,1-dimethyl-4-piperidinamine

N-cycloheptyl-N,1-dimethyl-4-piperidinamine

Cat. No. B5115372
M. Wt: 224.39 g/mol
InChI Key: NYMLSCBJKUQAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N,1-dimethyl-4-piperidinamine, also known as CHP or HDMP-28, is a synthetic compound that belongs to the class of piperidine-based stimulants. It is a research chemical that is widely used in scientific research for its potential therapeutic properties.

Scientific Research Applications

N-cycloheptyl-N,1-dimethyl-4-piperidinamine has been extensively studied for its potential therapeutic properties. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes it a potential candidate for the treatment of dopamine-related disorders such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N,1-dimethyl-4-piperidinamine involves the inhibition of the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels results in a stimulation of the central nervous system, leading to increased alertness, focus, and energy.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cycloheptyl-N,1-dimethyl-4-piperidinamine include increased dopamine levels in the brain, which leads to increased alertness, focus, and energy. It has also been shown to increase heart rate and blood pressure, which can have potential negative effects on the cardiovascular system.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-N,1-dimethyl-4-piperidinamine in lab experiments is its high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of dopamine-related disorders. However, its potential negative effects on the cardiovascular system make it important to use caution when conducting experiments with this compound.

Future Directions

There are several future directions for the research on N-cycloheptyl-N,1-dimethyl-4-piperidinamine. One direction is to further explore its potential therapeutic properties for the treatment of dopamine-related disorders. Another direction is to investigate its potential as a cognitive enhancer, as it has been shown to improve cognitive performance in animal studies. Additionally, further research is needed to understand the potential negative effects on the cardiovascular system and to develop methods to mitigate these effects.
Conclusion
In conclusion, N-cycloheptyl-N,1-dimethyl-4-piperidinamine is a synthetic compound that has potential therapeutic properties for the treatment of dopamine-related disorders. Its high affinity for the dopamine transporter makes it a promising candidate for further research in this area. However, caution should be taken when conducting experiments with this compound due to its potential negative effects on the cardiovascular system. Future research should focus on exploring its potential therapeutic properties, investigating its potential as a cognitive enhancer, and understanding its potential negative effects on the cardiovascular system.

Synthesis Methods

The synthesis of N-cycloheptyl-N,1-dimethyl-4-piperidinamine involves the reaction of cycloheptanone with methylamine and formaldehyde in the presence of sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to yield the final compound. This synthesis method has been optimized to produce high yields of pure N-cycloheptyl-N,1-dimethyl-4-piperidinamine.

properties

IUPAC Name

N-cycloheptyl-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-15-11-9-14(10-12-15)16(2)13-7-5-3-4-6-8-13/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMLSCBJKUQAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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